molecular formula C17H15N3O3 B11291450 2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide

2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide

Cat. No.: B11291450
M. Wt: 309.32 g/mol
InChI Key: VPTNLYHYPXKFBY-UHFFFAOYSA-N
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Description

2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Reaction conditions often involve moderate temperatures (25-100°C) and solvents such as ethanol, methanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit key enzymes or receptors involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide

InChI

InChI=1S/C17H15N3O3/c1-12-18-17(20-23-12)13-6-5-9-15(10-13)22-11-16(21)19-14-7-3-2-4-8-14/h2-10H,11H2,1H3,(H,19,21)

InChI Key

VPTNLYHYPXKFBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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